2-Fluoro-2-bromo-ethanol

Catalog No.
S956989
CAS No.
459424-41-0
M.F
C2H4BrFO
M. Wt
142.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-2-bromo-ethanol

CAS Number

459424-41-0

Product Name

2-Fluoro-2-bromo-ethanol

IUPAC Name

2-bromo-2-fluoroethanol

Molecular Formula

C2H4BrFO

Molecular Weight

142.95 g/mol

InChI

InChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2

InChI Key

REPWURJRNXIURN-UHFFFAOYSA-N

SMILES

C(C(F)Br)O

Canonical SMILES

C(C(F)Br)O

Preparation of 2-bromoethyl glycosides from acetylated sugars

Synthesis of 2-bromoethyl methoxymethyl ether

Selective reduction of nitroarenes

Synthesis of PET Radiotracers

Pesticide

Preparation of Polymers, Resins, and Coatings

2-Fluoro-2-bromo-ethanol, also known as 2-bromo-2-fluoroethanol, is a halogenated alcohol with the molecular formula C₂H₄BrFO. This compound features both a fluorine and a bromine atom attached to the second carbon of an ethanol backbone, making it a member of the class of compounds known as halohydrins. It is characterized by its colorless liquid form and has a sweet burning taste. The compound is hygroscopic and soluble in water, which makes it reactive in various chemical environments.

Due to the presence of both halogen atoms. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Hydrolysis: In aqueous solutions, it can hydrolyze to produce corresponding alcohols and acids, particularly in the presence of heat or catalysts .

The biological activity of 2-fluoro-2-bromo-ethanol is notable in its potential toxicity. Exposure can lead to irritation of the eyes and respiratory distress, as well as more severe symptoms such as headaches and loss of consciousness upon inhalation. Its vapors are known to be corrosive and can cause severe dermatitis upon skin contact .

Moreover, its role in biochemical pathways suggests it may interact with enzymes or act as a substrate for various metabolic processes, although specific studies on its biological effects remain limited.

Several methods exist for synthesizing 2-fluoro-2-bromo-ethanol:

  • Halogenation of Ethanol: Ethanol can be treated with bromine and fluorine sources under controlled conditions to introduce both halogens at the second carbon.
  • Fluorination followed by Bromination: First, ethanol is fluorinated using reagents like sulfur tetrafluoride or other fluorinating agents, followed by bromination using bromine or bromide salts.
  • Direct Halogen Exchange: Utilizing existing halogenated compounds (like 2-bromoethanol) and treating them with fluorinating agents can yield 2-fluoro-2-bromo-ethanol .

The applications of 2-fluoro-2-bromo-ethanol are diverse:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: This compound is utilized in nucleophilic substitution reactions to create more complex molecules.
  • Biochemical Research: Its unique structure allows it to be used in studies related to enzyme interactions and metabolic pathways .

Interaction studies involving 2-fluoro-2-bromo-ethanol focus on its reactivity with biological molecules such as proteins and nucleic acids. These studies often aim to understand how this compound can modify biological systems or how it behaves under physiological conditions. For example:

  • Enzyme Inhibition: Research may explore how this compound inhibits specific enzymes through covalent modification.
  • Metabolic Pathways: Understanding how 2-fluoro-2-bromo-ethanol is metabolized can provide insights into its safety and efficacy when used in chemical synthesis .

When comparing 2-fluoro-2-bromo-ethanol with similar compounds, several noteworthy comparisons arise:

Compound NameMolecular FormulaUnique Features
1-Bromo-2-propanolC₃H₇BrOContains one bromine atom; more stable than 2-fluoro-2-bromo-ethanol.
1-FluoroethanolC₂H₅FOLacks bromine; primarily used in fluorination processes.
2-BromoethanolC₂H₅BrOSimilar structure but lacks fluorine; widely used as a solvent.
Ethylene glycol bromohydrinC₂H₅BrO₂Contains two hydroxyl groups; more polar than 2-fluoro-2-bromo-ethanol.

Uniqueness: The presence of both fluorine and bromine atoms distinguishes 2-fluoro-2-bromo-ethanol from other halogenated alcohols, imparting unique reactivity patterns that can be exploited in synthetic chemistry.

XLogP3

0.8

Dates

Modify: 2023-08-16

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